![molecular formula C11H12N4O3 B11501698 [4-(1H-Tetrazol-5-yl)phenoxy]acetic acid, ethyl ester](/img/structure/B11501698.png)
[4-(1H-Tetrazol-5-yl)phenoxy]acetic acid, ethyl ester
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Overview
Description
ETHYL 2-[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE typically involves the reaction of ethyl bromoacetate with 4-(1H-1,2,3,4-tetrazol-5-yl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to its corresponding amine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized tetrazole derivatives, reduced amine derivatives, and various substituted phenoxyacetates .
Scientific Research Applications
ETHYL 2-[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of carboxylic acids.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and interacting with enzymes and receptors in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETATE: Another tetrazole derivative with similar properties but different substitution patterns.
4-HYDROXY-2-QUINOLONES: Compounds with a similar heterocyclic structure and biological activities.
1-(3,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-ONE: A triazole derivative with comparable chemical reactivity and applications.
Uniqueness
ETHYL 2-[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrazole ring enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12N4O3 |
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Molecular Weight |
248.24 g/mol |
IUPAC Name |
ethyl 2-[4-(2H-tetrazol-5-yl)phenoxy]acetate |
InChI |
InChI=1S/C11H12N4O3/c1-2-17-10(16)7-18-9-5-3-8(4-6-9)11-12-14-15-13-11/h3-6H,2,7H2,1H3,(H,12,13,14,15) |
InChI Key |
ZDWYGCDGPMDNIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=NNN=N2 |
Origin of Product |
United States |
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